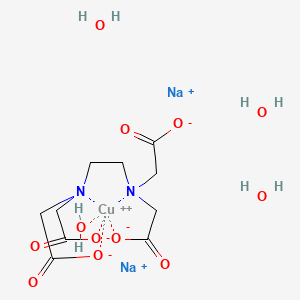
Cu(cento)-EDTA (disodium tetrahydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cu(cento)-EDTA (disodium tetrahydrate) is a coordination compound where copper is complexed with ethylenediaminetetraacetic acid (EDTA) and disodium tetrahydrate. This compound is known for its chelating properties, which makes it useful in various chemical and industrial applications. The presence of copper in the complex enhances its reactivity and utility in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cu(cento)-EDTA (disodium tetrahydrate) typically involves the reaction of copper(II) salts with EDTA in the presence of disodium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the complex. The general reaction can be represented as:
[ \text{Cu}^{2+} + \text{EDTA}^{4-} + 2\text{Na}^+ + 4\text{H}_2\text{O} \rightarrow \text{Cu(cento)-EDTA (disodium tetrahydrate)} ]
Industrial Production Methods
In industrial settings, the production of Cu(cento)-EDTA (disodium tetrahydrate) involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature and pH to maximize yield. After the reaction is complete, the product is purified through crystallization and filtration processes.
化学反应分析
Types of Reactions
Cu(cento)-EDTA (disodium tetrahydrate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands in the coordination sphere of copper can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Agents: Ammonia, various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
科学研究应用
Cu(cento)-EDTA (disodium tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metal ion imbalances.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of agricultural products.
作用机制
The mechanism of action of Cu(cento)-EDTA (disodium tetrahydrate) involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. The copper center can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
Cu(II)-EDTA: A similar copper-EDTA complex without the disodium tetrahydrate component.
Fe(III)-EDTA: An iron-EDTA complex with similar chelating properties.
Zn(II)-EDTA: A zinc-EDTA complex used in similar applications.
Uniqueness
Cu(cento)-EDTA (disodium tetrahydrate) is unique due to the presence of the disodium tetrahydrate component, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications where high solubility and stability are required.
属性
分子式 |
C10H20CuN2Na2O12 |
|---|---|
分子量 |
469.80 g/mol |
IUPAC 名称 |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 |
InChI 键 |
CHPMNDHAIUIBSK-UHFFFAOYSA-J |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


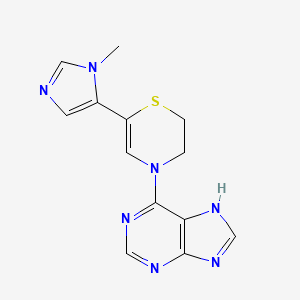
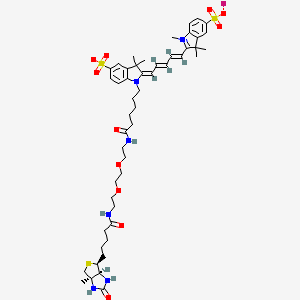
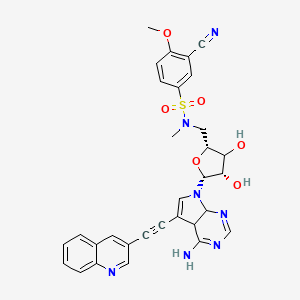
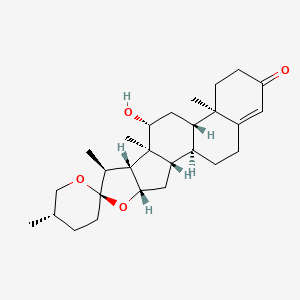
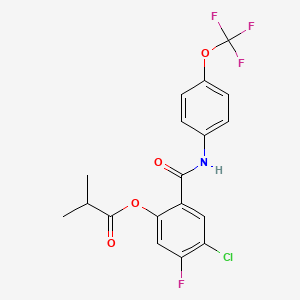
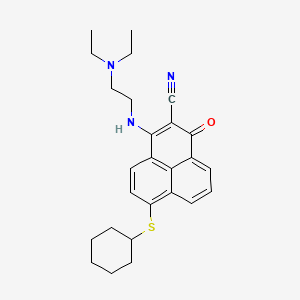
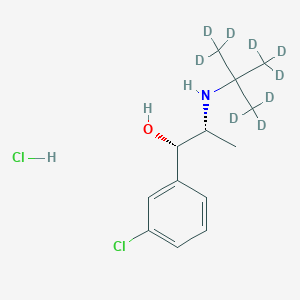

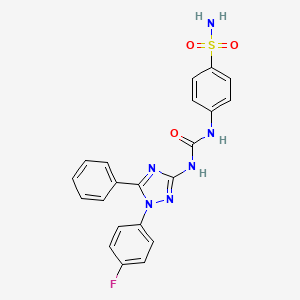
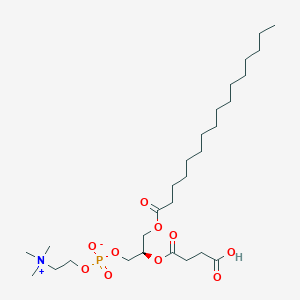
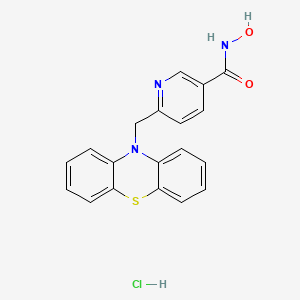
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)

![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
